molecular formula C17H17ClN2O4 B5866992 N-(2-chloro-5-nitrophenyl)-4-(2-methylpropoxy)benzamide

N-(2-chloro-5-nitrophenyl)-4-(2-methylpropoxy)benzamide

Cat. No.: B5866992
M. Wt: 348.8 g/mol
InChI Key: SBWSACKZJDPSQF-UHFFFAOYSA-N
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Description

N-(2-chloro-5-nitrophenyl)-4-(2-methylpropoxy)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a 2-chloro-5-nitrophenyl group and a 2-methylpropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-5-nitrophenyl)-4-(2-methylpropoxy)benzamide typically involves the following steps:

    Nitration: The starting material, 2-chlorobenzene, undergoes nitration to introduce a nitro group at the 5-position, yielding 2-chloro-5-nitrobenzene.

    Amidation: The nitro compound is then reacted with 4-(2-methylpropoxy)benzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-5-nitrophenyl)-4-(2-methylpropoxy)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Reduction: The major product is N-(2-amino-5-nitrophenyl)-4-(2-methylpropoxy)benzamide.

    Substitution: The major products depend on the nucleophile used, resulting in compounds like N-(2-chloro-5-aminophenyl)-4-(2-methylpropoxy)benzamide.

Scientific Research Applications

N-(2-chloro-5-nitrophenyl)-4-(2-methylpropoxy)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-chloro-5-nitrophenyl)-4-(2-methylpropoxy)benzamide involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chloro-5-nitrophenyl)-4-(2-methylpropoxy)benzamide: is similar to other benzamide derivatives such as:

Uniqueness

  • The presence of the 2-methylpropoxy group in this compound distinguishes it from other benzamide derivatives, potentially leading to unique chemical and biological properties. This structural variation can influence its reactivity, solubility, and interaction with biological targets.

Properties

IUPAC Name

N-(2-chloro-5-nitrophenyl)-4-(2-methylpropoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4/c1-11(2)10-24-14-6-3-12(4-7-14)17(21)19-16-9-13(20(22)23)5-8-15(16)18/h3-9,11H,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBWSACKZJDPSQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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